Cas no 1352515-74-2 (3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine)
3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine
- 4-Pyridinamine, 3-chloro-5-(1-piperidinylsulfonyl)-
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- Inchi: 1S/C10H14ClN3O2S/c11-8-6-13-7-9(10(8)12)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13)
- InChI Key: UQJSLEFZZXEMNZ-UHFFFAOYSA-N
- SMILES: C1=NC=C(S(N2CCCCC2)(=O)=O)C(N)=C1Cl
3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669135-1g |
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine |
1352515-74-2 | 98% | 1g |
¥6006 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669135-5g |
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine |
1352515-74-2 | 98% | 5g |
¥13893 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1669135-10g |
3-Chloro-5-(piperidin-1-ylsulfonyl)pyridin-4-amine |
1352515-74-2 | 98% | 10g |
¥22879 | 2023-04-15 |
3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine
Introduction to 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine (CAS No. 1352515-74-2)
3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine is a significant compound in the field of pharmaceutical chemistry, exhibiting a complex molecular structure that makes it a valuable intermediate in the synthesis of various bioactive molecules. This compound, identified by its CAS number 1352515-74-2, has garnered attention due to its potential applications in drug discovery and development. The presence of both chloro and sulfonyl functional groups, combined with a piperidine moiety, contributes to its unique chemical properties and reactivity, making it a versatile building block for medicinal chemists.
The< strong>piperidine ring is a common pharmacophore in many drugs, known for its ability to enhance solubility and bioavailability while interacting favorably with biological targets. In the case of 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine, the piperidine-1-sulfonyl group not only adds to the molecular complexity but also provides a site for further functionalization, enabling the creation of more sophisticated derivatives. This flexibility is crucial in the iterative process of drug design, where small modifications can lead to significant changes in activity and selectivity.
Recent advancements in computational chemistry have allowed for more precise predictions of the behavior of such compounds in biological systems. The< strong>3-Chloro substituent on the pyridine ring influences electronic properties, potentially affecting how the molecule interacts with enzymes or receptors. By leveraging machine learning models and molecular dynamics simulations, researchers can now predict binding affinities and metabolic stability with greater accuracy, streamlining the drug discovery pipeline.
The synthesis of 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine involves multi-step organic reactions, typically starting from readily available precursors. The chlorination step is particularly critical, as it introduces the necessary electrophilic center for subsequent nucleophilic substitution reactions. The sulfonylation of the piperidine ring requires careful control of reaction conditions to ensure high yield and purity. These synthetic challenges highlight the importance of expertise in organic chemistry for the successful preparation of this compound.
In recent years, there has been a growing interest in developing novel treatments for neurological disorders. Compounds containing piperidine moieties have shown promise in this area due to their ability to modulate neurotransmitter systems. 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine could serve as a precursor for drugs targeting conditions such as depression, anxiety, and Parkinson's disease. Its unique structure allows for fine-tuning of pharmacological properties, making it an attractive candidate for further investigation.
The role of< strong>CAS No. 1352515-74-2 in academic research cannot be overstated. It has been utilized in several studies aimed at understanding the relationship between molecular structure and biological activity. For instance, researchers have explored its potential as an intermediate in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The compound's ability to serve as a scaffold for diverse derivatives makes it a valuable tool in medicinal chemistry.
From a regulatory perspective, compounds like 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. This involves preclinical studies evaluating toxicity, pharmacokinetics, and pharmacodynamics. The complexity of its structure necessitates thorough characterization using spectroscopic techniques such as NMR and mass spectrometry to confirm its identity and purity.
The future directions for research on 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine are promising. Innovations in synthetic methodologies could lead to more efficient routes for its preparation, reducing costs and environmental impact. Additionally, advances in biocatalysis may enable the use of enzymes to perform key transformations, further enhancing sustainability. As our understanding of biological systems grows, so does the potential for this compound to contribute to new therapeutic strategies.
In conclusion, 3-Chloro-5-(piperidine-1-sulfonyl)-pyridin-4-ylamine is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for drug development, particularly in areas such as neurology and oncology. With ongoing advancements in synthetic chemistry and computational biology, the future looks bright for harnessing the full potential of this molecule.
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